molecular formula C11H9N3O2 B052246 N4-Benzoylcytosine CAS No. 26661-13-2

N4-Benzoylcytosine

Cat. No.: B052246
CAS No.: 26661-13-2
M. Wt: 215.21 g/mol
InChI Key: XBDUZBHKKUFFRH-UHFFFAOYSA-N
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Description

N4-Benzoylcytosine is an amide derivative of cytosine, a pyrimidine nucleobase. It is characterized by the presence of a benzoyl group attached to the nitrogen atom at the fourth position of the cytosine ring. This compound has garnered attention due to its antimicrobial properties and its role as an intermediate in the synthesis of various nucleoside analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions: N4-Benzoylcytosine can be synthesized through the condensation of benzoyl chloride with cytosine. The reaction typically involves the use of a highly efficient acylating reagent, such as 4-dimethylaminopyridine, in the presence of triethylamine. The reaction is carried out at a temperature of 5 to 10 degrees Celsius under a nitrogen atmosphere .

Industrial Production Methods: For industrial-scale production, the method involves using benzoic acid anhydride or benzoyl chloride and cytosine as raw materials. The reaction conditions are optimized to achieve a high yield (≥93%) and high purity (≥99%) of the product, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: N4-Benzoylcytosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Condensation: Tin(IV) chloride in dichloroethane.

    Hydrogenation: Palladium on strontium carbonate.

Major Products:

Comparison with Similar Compounds

  • N6-Benzoyladenine
  • N-Benzoyladenosine
  • 2-Amino-6-chloropurine
  • Cytosine

Comparison: N4-Benzoylcytosine is unique due to its specific substitution at the fourth position of the cytosine ring, which imparts distinct chemical properties and reactivity. Unlike N6-Benzoyladenine, which has a benzoyl group at the sixth position of adenine, this compound’s structure allows it to form different nucleoside analogs with unique biological activities .

Properties

IUPAC Name

N-(2-oxo-1H-pyrimidin-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H9N3O2/c15-10(8-4-2-1-3-5-8)13-9-6-7-12-11(16)14-9/h1-7H,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDUZBHKKUFFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00309282
Record name N4-Benzoylcytosine
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Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26661-13-2
Record name N4-Benzoylcytosine
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Record name NSC 211617
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Record name 26661-13-2
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Record name N4-Benzoylcytosine
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Record name N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of N4-benzoylcytosine in current research?

A1: this compound serves primarily as a protected form of cytosine in nucleoside synthesis. This means it acts as a temporary building block. Researchers attach it to sugar moieties, forming modified nucleosides. Later, the benzoyl protecting group is removed, yielding the desired cytosine nucleoside analog [, , , , , ].

Q2: How is this compound utilized in the development of potential antiviral agents?

A3: Researchers incorporate this compound into various nucleoside analogs to develop potential antiviral agents. For example, it plays a key role in synthesizing 2'-fluoro-2',3'-unsaturated L-nucleosides []. These L-nucleoside analogs, particularly the cytosine derivative, exhibited promising antiviral activity against HIV-1 and HBV in in vitro studies.

Q3: Are there any examples of this compound being used in the development of dimeric nucleoside analogs?

A4: Yes, this compound has been employed in the synthesis of triazole-linked xylo-nucleoside dimers []. Researchers used a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to link this compound with an azide-modified thymidine analog, creating a novel dimeric structure. These dimers represent a new class of modified nucleosides with potential biological applications.

Q4: How does this compound contribute to the synthesis of pronucleotides, and what is their significance?

A5: this compound serves as a precursor in synthesizing methylenecyclopropane nucleoside pronucleotides []. These pronucleotides are modified forms of nucleosides designed for enhanced cellular uptake and conversion into active antiviral agents within the body. Specifically, the Z-cytosine analogue, derived from this compound, demonstrated activity against human cytomegalovirus (HCMV) and Epstein-Barr virus (EBV).

Q5: Has this compound been explored in the context of pseudo-complementary oligonucleotide analogs?

A6: Yes, this compound, alongside N6-methoxy-2,6-diaminopurine, forms a pseudo-complementary G-C base pair in peptide nucleic acid (PNA) oligomers []. This pairing expands the repertoire of pseudo-complementary PNAs, offering a novel approach to target duplex DNA and RNA structures with enhanced selectivity and affinity.

Q6: What structural information about this compound is available from the provided research papers?

A7: While the papers primarily focus on this compound as a synthetic intermediate, one study reports the crystal structure of a nucleoside analog containing this compound []. This structure provides insights into the conformation and spatial arrangement of the molecule, which is crucial for understanding its interactions with biological targets.

Q7: Do the provided research papers discuss the toxicological profile of this compound?

A7: The research primarily focuses on the synthesis and biological evaluation of nucleoside analogs incorporating this compound. Therefore, detailed toxicological assessments of this compound itself are not provided.

Q8: Is there any information regarding the analytical methods used to characterize this compound?

A10: The research papers primarily employ standard spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy to confirm the identity and purity of synthesized compounds, including intermediates containing this compound [, , , ].

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